(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Overview
Description
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid is a derivative of 7-aminodesacetoxycephalosporanic acid, which is a core structure in the cephalosporin class of antibiotics. This compound is characterized by the presence of a pivaloyl group attached to the amino group at the 7-position of the cephalosporanic acid nucleus. The molecular formula of this compound is C13H18N2O4S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid typically involves the acylation of 7-aminodesacetoxycephalosporanic acid with pivaloyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 1-2 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing capabilities
Purification: Crystallization or chromatography to purify the final product
Quality Control: Analytical techniques such as HPLC and NMR to ensure the purity and identity of the compound
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid undergoes various chemical reactions, including:
Hydrolysis: The pivaloyl group can be hydrolyzed under acidic or basic conditions to yield 7-aminodesacetoxycephalosporanic acid.
Substitution: The amino group at the 7-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 7-aminodesacetoxycephalosporanic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation and Reduction: Oxidized or reduced forms of the compound
Scientific Research Applications
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of novel cephalosporin antibiotics.
Biology: Studied for its interactions with bacterial enzymes and its potential as an antibacterial agent.
Medicine: Investigated for its efficacy and safety as an antibiotic.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves its interaction with bacterial cell wall synthesis enzymes. The compound inhibits the transpeptidation step in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The molecular targets include penicillin-binding proteins (PBPs) that are essential for cell wall biosynthesis .
Comparison with Similar Compounds
Similar Compounds
7-aminodesacetoxycephalosporanic acid: The parent compound without the pivaloyl group.
Cephalexin: A cephalosporin antibiotic with a similar core structure but different side chains.
Cefadroxil: Another cephalosporin antibiotic with a different substitution pattern.
Uniqueness
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid is unique due to the presence of the pivaloyl group, which can influence its pharmacokinetic properties and stability. This modification can enhance the compound’s resistance to enzymatic degradation and improve its bioavailability compared to its parent compound .
Properties
IUPAC Name |
(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-6-5-20-10-7(14-12(19)13(2,3)4)9(16)15(10)8(6)11(17)18/h7,10H,5H2,1-4H3,(H,14,19)(H,17,18)/t7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNXDMISSHNIAD-GMSGAONNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146794-70-9 | |
Record name | N-Pivaloyl 7-aminodesacetoxycephalosporanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146794709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-PIVALOYL 7-AMINODESACETOXYCEPHALOSPORANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDO0VUD5WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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